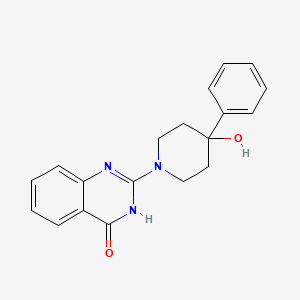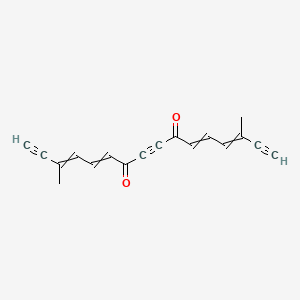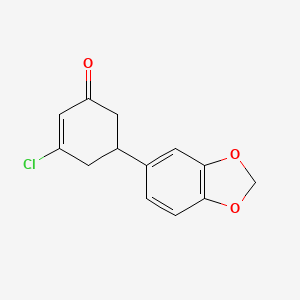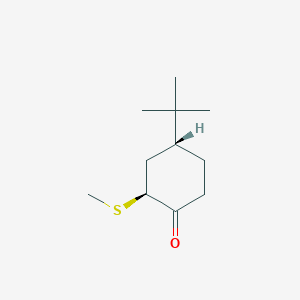![molecular formula C29H22O B14548041 Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl- CAS No. 62224-56-0](/img/structure/B14548041.png)
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl- is a complex organic compound that belongs to the class of naphthopyrans These compounds are known for their photochromic properties, which means they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl- typically involves the use of inexpensive raw materials such as 4,4′-dimethylbenzophenone. The synthetic route is relatively straightforward, and the product is easy to separate and purify.
Industrial Production Methods
The industrial production of this compound can be scaled up due to the simplicity of the synthetic route. The process involves the use of common reagents and conditions, making it feasible for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl- has several scientific research applications:
Chemistry: It is used in the study of photochromic materials and their properties.
Biology: Its photochromic properties make it useful in biological imaging and sensing.
Industry: Used in the development of optical data storage devices and photochromic lenses.
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl- involves the cleavage of the C(sp3)–O bond in the pyran ring under UV light irradiation. This leads to the formation of a merocyanine structure, which is responsible for its photochromic properties. The compound can exist in two forms: transoid-trans (TT) and transoid-cis (TC). The TC form rapidly returns to the uncolored closed form, while the TT form is thermally more stable .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Known for their photochromic properties but have different structural features.
Spirooxazines: Another class of photochromic compounds with distinct chemical structures.
Azobenzenes: Photochromic compounds that undergo reversible cis-trans isomerization.
Uniqueness
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-phenyl- is unique due to its high resistance to photodegradation and the ability to produce different colors after UV irradiation. The thermal bleaching kinetics can also be controlled by introducing appropriate substituents in the structure .
Properties
CAS No. |
62224-56-0 |
|---|---|
Molecular Formula |
C29H22O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
9-(3,4-dihydronaphthalen-2-yl)-4-methyl-2-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C29H22O/c1-19-17-26(21-10-3-2-4-11-21)30-29-27(19)24-13-7-8-14-25(24)28(29)23-16-15-20-9-5-6-12-22(20)18-23/h2-14,17-18H,15-16H2,1H3 |
InChI Key |
YCCSSRJMLGSHSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C5=CC6=CC=CC=C6CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(Cyclohexylamino)-6-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14547969.png)


![2-{[(2,3-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14547985.png)








![1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14548026.png)
